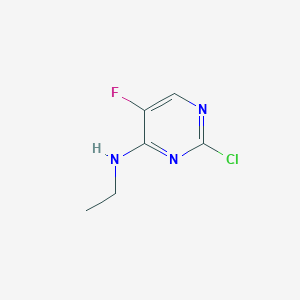

2-chloro-N-ethyl-5-fluoropyrimidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-chloro-N-ethyl-5-fluoropyrimidin-4-amine” is a chemical compound with the molecular formula C6H7ClFN3 . It is used as a starting material for the preparation of various other compounds .

Synthesis Analysis

This compound can be synthesized from 2-Chloro-5-fluoropyrimidine, which can be used as a starting material for the preparation of 5-fluoro-2-amino pyrimidines by reacting with various amines in the presence of K2CO3, via C-N bond forming reaction .Molecular Structure Analysis

The molecular structure of “2-chloro-N-ethyl-5-fluoropyrimidin-4-amine” is represented by the SMILES stringFc1cnc(Cl)nc1 . Chemical Reactions Analysis

“2-chloro-N-ethyl-5-fluoropyrimidin-4-amine” can react with various amines in the presence of K2CO3 to form 5-fluoro-2-amino pyrimidines . It can also be used in the synthesis of benzamide scaffolds as potent antagonists against P2X7 receptors .Physical And Chemical Properties Analysis

The compound has a molecular weight of 175.59 . It has a refractive index of n20/D 1.503 and a density of 1.439 g/mL at 20 °C .Scientific Research Applications

Non-Small Cell Lung Cancer (NSCLC) Treatment

This compound can be used in the synthesis of aminopyrimidine derivatives, which have shown promise as novel EGFR L858R/T790M kinase inhibitors against non-small-cell lung cancer (NSCLC) . These inhibitors can effectively combat drug-resistance mutations, including the gatekeeper T790M mutation .

Synthesis of 5-fluoro-2-amino Pyrimidines

2-Chloro-5-fluoropyrimidine can be used as a starting material for the preparation of 5-fluoro-2-amino pyrimidines . This is achieved by reacting with various amines in the presence of K2CO3, via a C-N bond-forming reaction .

Synthesis of Fluorinated Pyridines

The compound can be used in the synthesis of fluorinated pyridines . Fluorinated pyridines are important in the pharmaceutical industry due to their unique physicochemical properties .

Agrochemical Applications

Trifluoromethylpyridines, which can be synthesized using this compound, are widely used in the agrochemical industry . They are used in the protection of crops from pests .

Pharmaceutical Applications

Trifluoromethylpyridines, synthesized using this compound, are also used in the pharmaceutical and veterinary industries . Several pharmaceutical and veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .

Development of Organic Compounds Containing Fluorine

The compound can be used in the development of organic compounds containing fluorine . Fluorine-containing compounds have many applications in the agrochemical, pharmaceutical, and functional materials fields .

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 2-chloro-N-ethyl-5-fluoropyrimidin-4-amine is the Janus kinase 2 (JAK2) enzyme . JAK2 is a non-receptor tyrosine kinase that plays a crucial role in signal transduction from cytokine receptors to regulate immune responses and hematopoiesis .

Mode of Action

2-chloro-N-ethyl-5-fluoropyrimidin-4-amine interacts with JAK2 by binding to its ATP-binding pocket, thereby inhibiting its kinase activity . This inhibition prevents the phosphorylation and activation of downstream signaling proteins, leading to a decrease in the transcription of target genes .

Biochemical Pathways

The inhibition of JAK2 by 2-chloro-N-ethyl-5-fluoropyrimidin-4-amine affects the JAK-STAT signaling pathway . This pathway is involved in various biological processes, including cell proliferation, differentiation, apoptosis, and immune regulation . By inhibiting JAK2, 2-chloro-N-ethyl-5-fluoropyrimidin-4-amine disrupts these processes, leading to potential therapeutic effects .

Result of Action

The molecular effect of 2-chloro-N-ethyl-5-fluoropyrimidin-4-amine is the inhibition of JAK2 kinase activity . On a cellular level, this leads to a decrease in the activation of the JAK-STAT signaling pathway, affecting cellular processes such as proliferation and differentiation . The overall effect of these changes depends on the specific biological context, including the type of cells and the presence of other signaling molecules .

properties

IUPAC Name |

2-chloro-N-ethyl-5-fluoropyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClFN3/c1-2-9-5-4(8)3-10-6(7)11-5/h3H,2H2,1H3,(H,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTGVSGYCQRHMSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC=C1F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClFN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-ethyl-5-fluoropyrimidin-4-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Fluorophenyl)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one](/img/structure/B2711916.png)

![3-(4-chlorophenyl)[1]benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2711922.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2711929.png)

![4-(4-Benzylphenoxy)-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B2711930.png)

![4-Bromo-2-[(3,4-dimethylanilino)methyl]-6-methoxybenzenol](/img/structure/B2711932.png)

![4-chloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2711935.png)

![4-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B2711937.png)